molecular formula C13H9NO B14238398 3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile CAS No. 388577-34-2

3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile

Cat. No.: B14238398
CAS No.: 388577-34-2
M. Wt: 195.22 g/mol
InChI Key: HDSGNPQIEKVUMR-UHFFFAOYSA-N
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Description

3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile is an organic compound with the molecular formula C13H9N. It is known for its unique structure, which includes a naphthalene ring attached to a prop-2-enenitrile group through an oxygen atom. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile typically involves the reaction of naphthalen-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological responses. Detailed studies on its mechanism of action are still ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-1-yl)prop-2-enenitrile: Similar structure but lacks the oxygen atom connecting the naphthalene ring to the prop-2-enenitrile group.

    1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Contains additional functional groups and a more complex structure.

Uniqueness

3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

388577-34-2

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

3-naphthalen-1-yloxyprop-2-enenitrile

InChI

InChI=1S/C13H9NO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-8,10H

InChI Key

HDSGNPQIEKVUMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC=CC#N

Origin of Product

United States

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